molecular formula C19H20N4O3S2 B6578616 3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine CAS No. 1171841-52-3

3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine

Cat. No.: B6578616
CAS No.: 1171841-52-3
M. Wt: 416.5 g/mol
InChI Key: YPMIESMFJQYCLU-UHFFFAOYSA-N
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Description

3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine is a multifaceted compound often studied for its distinctive structure and potential applications. Its molecular framework includes a thiadiazole ring, piperidine group, sulfonyl linkage, and a pyridine ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine generally involves the following steps:

  • Formation of the 1,3,4-thiadiazole ring: : This ring can be synthesized via cyclization reactions involving thiosemicarbazide and an aromatic carboxylic acid derivative.

  • Introduction of the piperidine ring: : The piperidine ring is typically introduced using a nucleophilic substitution reaction where the thiadiazole reacts with piperidine under controlled conditions.

  • Addition of the sulfonyl group: : The sulfonyl group is incorporated through sulfonylation reactions using reagents like sulfonyl chloride.

  • Coupling to the pyridine ring: : The final assembly involves coupling the sulfonylated piperidine-thiadiazole intermediate with a pyridine derivative, often through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors for efficient reaction control and scalability. Optimized temperature, pressure, and catalyst conditions are crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the methoxyphenyl group, forming various oxidation products.

  • Reduction: : Reduction reactions can affect the sulfonyl group, potentially converting it to a sulfide.

  • Substitution: : Nucleophilic substitution reactions at the pyridine ring and piperidine nitrogen are common.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reagents like lithium aluminum hydride or hydrogenation catalysts.

  • Substitution: : Nucleophiles such as amines or thiols under basic conditions.

Major Products

  • Oxidation: : Products may include hydroxylated derivatives of the original compound.

  • Reduction: : Reduced sulfonyl groups, yielding sulfide-containing analogs.

  • Substitution: : Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a scaffold for designing novel molecules with unique electronic and steric properties. It is used in the development of new materials and catalysts.

Biology and Medicine

In biological research, it is investigated for its potential activity as a pharmaceutical agent. It is explored for anti-inflammatory, antimicrobial, and anticancer properties due to its ability to interact with specific biological targets.

Industry

Industrial applications include its use in the synthesis of specialty chemicals and advanced materials, owing to its stable and versatile structure.

Mechanism of Action

The compound's mechanism of action varies depending on the application:

  • Biological targets: : It may inhibit specific enzymes or receptors, modulating biological pathways.

  • Molecular pathways: : Interaction with cellular components can alter signaling pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-({4-[5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine

  • 3-({4-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine

  • 3-({4-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine

Uniqueness

Compared to its analogs, 3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine exhibits unique physicochemical properties, making it a valuable tool in research and industrial applications. Its methoxy group, in particular, can significantly influence its reactivity and interaction with biological targets, offering distinct advantages over similar compounds.

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Properties

IUPAC Name

2-(2-methoxyphenyl)-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-26-17-7-3-2-6-16(17)19-22-21-18(27-19)14-8-11-23(12-9-14)28(24,25)15-5-4-10-20-13-15/h2-7,10,13-14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMIESMFJQYCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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